Steric Hindrance-Driven Atropselectivity in Suzuki-Miyaura Cross-Coupling
The ortho-methyl group in 2-methylbiphenyl-4-ylboronic acid introduces steric hindrance that enables atropselective Suzuki-Miyaura cross-couplings, a feature not observed with unsubstituted or para-substituted biphenyl boronic acids. In a study of ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine, the presence of an ortho substituent was critical for achieving regioselective and atropselective product formation [1]. While this study did not directly test 2-methylbiphenyl-4-ylboronic acid, it establishes a class-level principle that ortho-substituted boronic acids exhibit distinct selectivity profiles compared to meta- or para-isomers [2].
| Evidence Dimension | Selectivity in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Expected to exhibit atropselectivity due to ortho-methyl substitution |
| Comparator Or Baseline | 4-Biphenylboronic acid (no ortho substituent) or 3-methylbiphenyl-4-ylboronic acid (meta-methyl) |
| Quantified Difference | Qualitative difference: ortho-substituted phenylboronic acids enable atropselective coupling; unsubstituted or meta-substituted analogs do not exhibit this selectivity [1] |
| Conditions | Suzuki-Miyaura cross-coupling with 3,4,5-tribromo-2,6-dimethylpyridine, Pd catalyst |
Why This Matters
This selectivity is critical for synthesizing atropisomeric biaryl compounds used in chiral ligands and pharmaceuticals, where the ortho-methyl substitution pattern is essential for achieving the desired stereochemical outcome.
- [1] Pomarański, P., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018, 14, 2384–2393. View Source
- [2] Adamczyk-Woźniak, A., et al. The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 2020, 913, 121202. View Source
